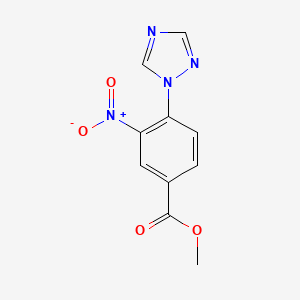

methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” is a chemical compound with the molecular formula C10H8N4O4 . It is a derivative of 3-nitro-1H-1,2,4-triazole, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .

Synthesis Analysis

The synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which are related to the compound , involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan .Molecular Structure Analysis

The molecular structure of “methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” can be represented by the SMILES string [O-]N+c1nc[nH]n1 . The empirical formula is C2H2N4O2 .Physical And Chemical Properties Analysis

The compound “methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” is thermally stable with decomposition onset temperatures ranging from 147–228 °C . It exhibits acceptable densities (1.77–1.80 g cm^−3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .科学研究应用

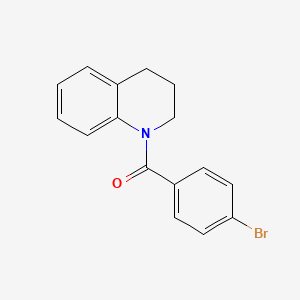

Energetic Materials

Synthesis Strategy: The synthesis involves reactions with 1-amino-3-nitro-1H-1,2,4-triazole and 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide, followed by subsequent transformations to yield nitro, azo, and methylene dinitramine substituted furazans .

Performance: Model solid composite propellants based on nitro and methylene dinitramine substituted furazans outperform formulations based on CL-20, HMX, and RDX in terms of specific impulse level .

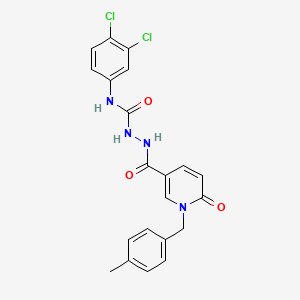

Antiproliferative Agents

In the realm of medicinal chemistry, methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate derivatives have shown promise as antiproliferative agents. For instance:

- Compound Example : 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity against MV4-11 cells (IC50 = 2 μM) .

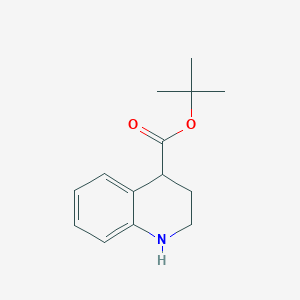

Breast Cancer Therapies

Although not directly related to the compound itself, the 1,2,4-triazole ring has significance in breast cancer treatment:

- Approved Drugs : Letrozole and anastrozole, both containing a 1,2,4-triazole ring, are FDA-approved first-line therapies for postmenopausal women with breast cancer .

Trace Detection

Lastly, 3-Nitro-1H-1,2,4-triazole has been employed for detecting trace amounts of mercuric ions in aqueous solutions .

未来方向

The compounds synthesized from 1-amino-3-nitro-1H-1,2,4-triazole, such as “methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate”, have been estimated as potential components of solid composite propellants . In terms of the specific impulse level, model solid composite propellant formulations based on nitro and methylene dinitramine substituted furazans outperform similar formulations based on CL-20 by 1–4 s, and formulations based on HMX and RDX by 5–8 s . This suggests potential future applications in the field of propellants.

作用机制

Target of Action

Similar compounds have been shown to exhibit inhibitory activities against certain cancer cell lines .

Mode of Action

It is known that similar compounds can stabilize certain elements towards disproportionation and oxidation, thus enhancing their catalytic effect .

Biochemical Pathways

Related compounds have been shown to influence the azide-acetylene cycloaddition .

Pharmacokinetics

It is known that similar compounds can have poor solubility in water and most other suitable medicinal solvents, leading to negligible bioaccessibility .

Result of Action

Similar compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate can be influenced by environmental factors . For instance, similar compounds have been shown to have increased explosive sensitivity in the presence of moisture .

属性

IUPAC Name |

methyl 3-nitro-4-(1,2,4-triazol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c1-18-10(15)7-2-3-8(9(4-7)14(16)17)13-6-11-5-12-13/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFMQWPQIKIILW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2391775.png)

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)

![[5-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2391787.png)

![3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2391788.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2391791.png)